Cas no 689300-12-7 (1-2-(Diethylamino)ethyl-1H-indol-5-amine)
1-2-(Diethylamino)ethyl-1H-indol-5-amine Chemical and Physical Properties
Names and Identifiers
-
- 1H-INDOLE-1-ETHANAMINE, 5-AMINO-N,N-DIETHYL-
- 1-[2-(DIETHYLAMINO)ETHYL]INDOL-5-AMINE
- Z385461792
- AKOS008124457
- G58138
- SCHEMBL4007913
- MTSAYXKCMXEULK-UHFFFAOYSA-N
- CS-0252508
- EN300-60611
- 5-amino-1-(2-(diethylamino)ethyl)-1H-indole
- PCB30012
- 1-[2-(diethylamino)ethyl]-1H-indol-5-amine
- 1-(2-diethylamino-ethyl)-1H-indol-5-ylamine
- 689300-12-7
- 1-2-(Diethylamino)ethyl-1H-indol-5-amine
-
- Inchi: 1S/C14H21N3/c1-3-16(4-2)9-10-17-8-7-12-11-13(15)5-6-14(12)17/h5-8,11H,3-4,9-10,15H2,1-2H3
- InChI Key: MTSAYXKCMXEULK-UHFFFAOYSA-N
- SMILES: N1(C=CC2C=C(C=CC1=2)N)CCN(CC)CC
Computed Properties
- Exact Mass: 231.173547683Da
- Monoisotopic Mass: 231.173547683Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 34.2Ų
1-2-(Diethylamino)ethyl-1H-indol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-60611-0.05g |
1-[2-(diethylamino)ethyl]-1H-indol-5-amine |
689300-12-7 | 95.0% | 0.05g |
$135.0 | 2025-02-20 | |
| Enamine | EN300-60611-0.1g |
1-[2-(diethylamino)ethyl]-1H-indol-5-amine |
689300-12-7 | 95.0% | 0.1g |
$202.0 | 2025-02-20 | |
| Enamine | EN300-60611-0.25g |
1-[2-(diethylamino)ethyl]-1H-indol-5-amine |
689300-12-7 | 95.0% | 0.25g |
$289.0 | 2025-02-20 | |
| Enamine | EN300-60611-0.5g |
1-[2-(diethylamino)ethyl]-1H-indol-5-amine |
689300-12-7 | 95.0% | 0.5g |
$480.0 | 2025-02-20 | |
| Enamine | EN300-60611-1.0g |
1-[2-(diethylamino)ethyl]-1H-indol-5-amine |
689300-12-7 | 95.0% | 1.0g |
$614.0 | 2025-02-20 | |
| Enamine | EN300-60611-2.5g |
1-[2-(diethylamino)ethyl]-1H-indol-5-amine |
689300-12-7 | 95.0% | 2.5g |
$1202.0 | 2025-02-20 | |
| Enamine | EN300-60611-5.0g |
1-[2-(diethylamino)ethyl]-1H-indol-5-amine |
689300-12-7 | 95.0% | 5.0g |
$1779.0 | 2025-02-20 | |
| Enamine | EN300-60611-10.0g |
1-[2-(diethylamino)ethyl]-1H-indol-5-amine |
689300-12-7 | 95.0% | 10.0g |
$2638.0 | 2025-02-20 | |
| TRC | D132238-10mg |
1-[2-(Diethylamino)ethyl]-1H-indol-5-amine |
689300-12-7 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D132238-50mg |
1-[2-(Diethylamino)ethyl]-1H-indol-5-amine |
689300-12-7 | 50mg |
$ 160.00 | 2022-06-05 |
1-2-(Diethylamino)ethyl-1H-indol-5-amine Related Literature
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on 1-2-(Diethylamino)ethyl-1H-indol-5-amine
Introduction to 1-2-(Diethylamino)ethyl-1H-indol-5-amine (CAS No. 689300-12-7)
1-2-(Diethylamino)ethyl-1H-indol-5-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 689300-12-7, has garnered attention due to its potential applications in drug development and medicinal chemistry. The molecular structure of this indole derivative incorporates a diethylamino side chain, which contributes to its pharmacological activity and reactivity.
The indole core of 1-2-(Diethylamino)ethyl-1H-indol-5-amine is a well-known scaffold in medicinal chemistry, frequently utilized in the synthesis of bioactive molecules. Indole derivatives have been extensively studied for their diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the diethylamino group enhances the compound's solubility and bioavailability, making it a promising candidate for further investigation.
In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting complex diseases. 1-2-(Diethylamino)ethyl-1H-indol-5-amine has emerged as a compound of interest in this context. Its structural features allow for modifications that can fine-tune its pharmacokinetic and pharmacodynamic properties. This flexibility makes it an attractive molecule for designing drugs with improved efficacy and reduced side effects.
The synthesis of 1-2-(Diethylamino)ethyl-1H-indol-5-amine involves multi-step organic reactions, typically starting from readily available indole precursors. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex framework of this compound efficiently. These techniques not only improve yield but also enable the introduction of functional groups with high precision.
The pharmacological profile of 1-2-(Diethylamino)ethyl-1H-indol-5-amine has been explored in various preclinical studies. Initial findings suggest that this compound exhibits significant interactions with biological targets relevant to neurological disorders. The diethylamino group is particularly noteworthy for its ability to modulate neurotransmitter systems, which could make it valuable in the development of treatments for conditions such as depression and anxiety.
689300-12-7 (1-2-(Diethylamino)ethyl-1H-indol-5-amine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)